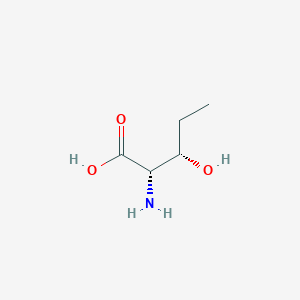

(2S,3S)-2-Amino-3-hydroxypentanoic acid

Descripción general

Descripción

(2S,3S)-2-Amino-3-hydroxypentanoic acid is a chiral amino acid derivative that plays a significant role in various biochemical processes. This compound is known for its unique stereochemistry, which contributes to its distinct biological and chemical properties. It is often found as a substructure in several bioactive natural products and is utilized in the synthesis of various pharmaceuticals and biochemical compounds.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-2-Amino-3-hydroxypentanoic acid can be achieved through several methods. One common approach involves the use of chiral pool synthesis, where naturally occurring chiral molecules are used as starting materials. For instance, the synthesis can start from L-threonine, which undergoes a series of protection, oxidation, and reduction steps to yield the desired compound .

Another method involves asymmetric synthesis, where chiral catalysts or auxiliaries are used to induce the formation of the desired stereoisomer. This method often employs metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, to achieve high enantioselectivity .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale fermentation processes using genetically engineered microorganisms. These microorganisms are designed to overproduce the desired compound, which is then extracted and purified through various chromatographic techniques .

Análisis De Reacciones Químicas

Types of Reactions

(2S,3S)-2-Amino-3-hydroxypentanoic acid undergoes several types of chemical reactions, including:

Substitution: Nucleophilic substitution reactions can occur at the amino group, where various electrophiles can replace the hydrogen atoms.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Alkyl halides, acyl chlorides, and other electrophilic reagents.

Major Products Formed

Oxidation: Keto acids.

Reduction: Hydroxy acids.

Substitution: Various substituted amino acids and derivatives.

Aplicaciones Científicas De Investigación

Building Block for Organic Molecules

(2S,3S)-2-Amino-3-hydroxypentanoic acid is utilized as a versatile building block in the synthesis of complex organic molecules and natural products. Its ability to participate in various chemical reactions, including oxidation and substitution, makes it valuable for creating diverse compounds.

Key Reactions

- Oxidation : Converts to corresponding keto acids.

- Reduction : Can revert to hydroxyl forms.

- Substitution : Facilitates nucleophilic substitutions at the amino group.

Table 1: Common Reactions and Products

| Reaction Type | Reagent Used | Product Formed |

|---|---|---|

| Oxidation | Potassium permanganate | Keto acids |

| Reduction | Sodium borohydride | Hydroxy acids |

| Substitution | Alkyl halides | Substituted amino acids |

Enzyme Mechanisms and Protein Structure

In biological studies, this compound is significant for understanding enzyme mechanisms and protein structures. It can act as a substrate for enzymes involved in amino acid metabolism, contributing to the formation of bioactive compounds.

Case Study: Inhibition of PfA-M1 Enzyme

Research has demonstrated that derivatives of this compound can inhibit the malarial PfA-M1 metallo-aminopeptidase, a potential drug target. The synthesis of bestatin derivatives from this compound has shown promising results in inhibiting this enzyme.

Table 2: Inhibition Potency of Bestatin Derivatives

| Compound | Ki (nM) |

|---|---|

| Bestatin | 190 |

| N-butyl derivative | 900 |

| P1’ Leucine derivative | 43 |

This study highlights the compound's role in designing selective inhibitors for therapeutic applications against malaria .

Precursor in Drug Synthesis

This compound serves as a precursor in synthesizing various pharmaceuticals, including antibiotics and antiviral agents. Its structural properties allow it to be integrated into larger drug molecules effectively.

Example: Antibiotic Development

The compound has been used in synthesizing antibiotic derivatives that exhibit enhanced biological activity against resistant strains of bacteria.

Production of Biodegradable Polymers

In industrial contexts, this compound is employed in producing biodegradable polymers. These materials are increasingly important for sustainable practices in manufacturing and packaging.

Mecanismo De Acción

The mechanism of action of (2S,3S)-2-Amino-3-hydroxypentanoic acid involves its interaction with various enzymes and receptors in biological systems. It can act as a substrate for enzymes involved in amino acid metabolism, leading to the formation of bioactive compounds. The hydroxyl and amino groups in its structure allow it to participate in hydrogen bonding and other interactions, which are crucial for its biological activity .

Comparación Con Compuestos Similares

Similar Compounds

(2S,3R)-2-Amino-3-hydroxypentanoic acid: This stereoisomer has different spatial arrangement of atoms, leading to distinct biological properties.

L-threonine: A naturally occurring amino acid with a similar structure but different stereochemistry.

Uniqueness

The unique stereochemistry of this compound allows it to interact specifically with certain enzymes and receptors, making it valuable in the synthesis of stereochemically pure pharmaceuticals and in studies of enzyme specificity and mechanism .

Actividad Biológica

Overview

(2S,3S)-2-Amino-3-hydroxypentanoic acid, also known as a chiral amino acid derivative, plays a significant role in various biochemical processes. Its unique stereochemistry contributes to its distinct biological and chemical properties, making it an important compound in both research and pharmaceutical applications. This article provides a detailed examination of its biological activity, including mechanisms of action, synthesis methods, and comparative analysis with similar compounds.

- IUPAC Name : this compound

- Molecular Formula : CHNO

- CAS Number : 10148-66-0

The biological activity of this compound is attributed to its ability to interact with various enzymes and receptors due to its specific stereochemistry. It is involved in:

- Enzyme Mechanisms : This compound can serve as a substrate or inhibitor for certain enzymes, influencing metabolic pathways.

- Neurotransmission : It may act as a modulator in neurotransmitter systems, particularly in the central nervous system.

Biological Applications

-

Pharmaceutical Synthesis :

- Used as a precursor in the synthesis of antibiotics and antiviral agents.

- Important for developing stereochemically pure pharmaceuticals.

-

Research Applications :

- Studied for its role in protein structure and enzyme specificity.

- Utilized in the synthesis of biodegradable polymers.

Comparative Analysis with Similar Compounds

| Compound Name | Structure/Configuration | Biological Activity |

|---|---|---|

| (2S,3R)-2-Amino-3-hydroxypentanoic acid | Different spatial arrangement | Distinct biological properties |

| L-threonine | Naturally occurring amino acid | Similar structure; different stereochemistry |

| L-serine | Hydroxyl group present | Lacks additional carbon chain; different activity |

The unique stereochemistry of this compound allows for specific interactions with enzymes and receptors, enhancing its value in pharmaceutical development and biochemical studies.

Synthesis Methods

The synthesis of this compound can be achieved through various methods:

-

Chiral Pool Synthesis :

- Starting from naturally occurring chiral molecules like L-threonine.

- Involves protection, oxidation, and reduction steps.

-

Asymmetric Synthesis :

- Utilizes chiral catalysts or auxiliaries to induce the formation of the desired stereoisomer.

- Often employs metal-catalyzed reactions for high enantioselectivity.

Case Studies

- Antihypertensive Agents : Research indicates that derivatives of this compound have been incorporated into peptides like microginin, which exhibit antihypertensive properties. The enantiomeric forms influence their effectiveness and specificity in biological systems .

- Neuroactive Compounds : Studies have shown that this compound can affect neurotransmitter release and uptake, suggesting potential applications in neurological disorders .

Future Directions

Research on this compound is expected to expand into:

- Detailed studies on its interaction with specific receptors.

- Exploration of its potential therapeutic uses in treating neurological conditions.

- Development of novel synthetic routes to improve yield and purity.

Propiedades

IUPAC Name |

(2S,3S)-2-amino-3-hydroxypentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO3/c1-2-3(7)4(6)5(8)9/h3-4,7H,2,6H2,1H3,(H,8,9)/t3-,4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGVJIYCMHMKTPB-IMJSIDKUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]([C@@H](C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40906214 | |

| Record name | 3-Hydroxynorvaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40906214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10148-66-0 | |

| Record name | 3-Hydroxynorvaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40906214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.